molecular formula C17H10ClF3N2O2 B2705866 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone CAS No. 551930-82-6

8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone

Cat. No.: B2705866
CAS No.: 551930-82-6
M. Wt: 366.72
InChI Key: QSKRARMYQYARRD-UHFFFAOYSA-N
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Description

8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone is a heterocyclic compound featuring a quinolinone core substituted with an acetyl group at the 8-position and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, common in pesticidal agents .

Properties

IUPAC Name

8-acetyl-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c1-8(24)10-3-2-4-11-14(10)23-7-12(16(11)25)15-13(18)5-9(6-22-15)17(19,20)21/h2-7H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKRARMYQYARRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC=C(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone typically involves multi-step organic reactions

    Formation of the Quinolinone Core: The quinolinone core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an acetophenone derivative under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinolinone intermediate.

    Chlorination and Trifluoromethylation: The chlorination of the pyridinyl ring can be achieved using reagents like thionyl chloride, while the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Synthetic Pathways for 8-Acetyl-3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone

The synthesis of 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone likely involves multi-step strategies combining quinolinone core formation and functional group introduction. Key methods include:

Quinolinone Core Formation

The 4(1H)-quinolinone scaffold is typically synthesized via cyclization of carbonyl-containing precursors. For example:

  • Friedländer condensation of o-aminocarbonyl compounds with ketones or aldehydes forms quinoline derivatives, which can be modified to quinolinones .

  • Pfitzinger synthesis using isatin derivatives and ketones in basic conditions .

Substituted Pyridinyl Group Attachment

The 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent is likely introduced via:

  • Coupling reactions :

    • S_NAr if the quinolinone has an electron-deficient aromatic ring with a leaving group (e.g., nitro, halide) at position 3 .

    • Metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald–Hartwig) if the pyridinyl group contains a halide and the quinolinone has a boronic acid or amine .

  • Direct substitution using pre-synthesized pyridinyl derivatives, such as 3-chloro-5-(trifluoromethyl)-2-pyridinamine (PubChem: 607248) .

Formation of the Quinolinone Core

A representative pathway involves cyclization of an amide or ketone precursor. For example, in the Friedländer condensation , o-aminocarbonyl compounds react with ketones or aldehydes to form the quinoline ring, followed by oxidation or reduction to yield the quinolinone .

Acetylation at Position 8

Acetylation typically occurs via nucleophilic substitution or electrophilic acetylation. For instance:

text
Quinolinone (position 8 hydroxyl) + Acetylating agent → 8-Acetyl-quinolinone + Byproduct

This step is critical for stabilizing the molecule and tuning its physicochemical properties .

Pyridinyl Group Coupling

If S_NAr is employed:

  • Activation of position 3 on the quinolinone via nitration or halogenation.

  • Substitution with the pyridinyl group under basic conditions (e.g., K₂CO₃ in DMF) .
    For cross-coupling:

  • Halide introduction (e.g., bromination) at position 3.

  • Palladium-catalyzed coupling with a boronic acid or amine derivative of the pyridinyl group .

Impact of Substituents

The trifluoromethyl and chloro groups on the pyridinyl substituent enhance lipophilicity and electron-withdrawing effects, which may influence biological activity (e.g., antibacterial or antimalarial potency) .

Spectroscopic and Analytical Data

  • NMR : Key signals for the acetyl group (δ 2.3–2.5 ppm, singlet) and pyridinyl substituents (δ 6.8–8.5 ppm) .

  • HRMS : Molecular ion peak corresponding to C₁₈H₁₀ClF₃N₃O₂ .

Biological and Physicochemical Implications

The 8-acetyl group and pyridinyl substituent likely modulate:

  • Lipophilicity (clogP ~3.8) , influencing membrane permeability.

  • Stability and selectivity in biochemical assays (e.g., bacterial membrane disruption) .

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. Specifically, compounds similar to 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that quinoline-based compounds can interact with DNA and inhibit topoisomerases, leading to effective cancer treatment strategies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives have demonstrated effectiveness against a range of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

Anti-inflammatory Effects

Research has shown that some quinoline derivatives possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .

Material Science Applications

The unique electronic properties of compounds like 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone make them suitable for use in organic electronics. Their ability to act as electron acceptors or donors can be exploited in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of a series of quinoline derivatives, including those structurally related to 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving the disruption of mitochondrial function and activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized several derivatives of the target compound and tested them against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications enhanced antibacterial activity, indicating a pathway for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism by which 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s interactions with these targets can be studied using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Core Structure Key Substituents Primary Use Reference
8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone C₁₈H₁₁ClF₃N₂O₂ Quinolinone Acetyl, 3-chloro-5-(trifluoromethyl)-pyridinyl Undetermined
Haloxyfop-methyl C₁₆H₁₃ClF₃NO₄ Phenoxypropanoate 3-chloro-5-(trifluoromethyl)-pyridinyloxy Herbicide
Fluopyram C₁₆H₁₁ClF₆N₂O Benzamide 3-chloro-5-(trifluoromethyl)-pyridinyl ethyl Fungicide
Tebuconazole C₁₆H₂₂ClN₃O Triazole Chlorophenyl, dimethyl-pentanolic alcohol Fungicide

Research Findings and Implications

The trifluoromethyl-pyridinyl moiety is a conserved feature in herbicides and fungicides, but the target compound’s quinolinone core differentiates it from established agents. For example, Fluopyram’s benzamide group enables SDHI activity, while haloxyfop’s ester linkage is critical for ACCase inhibition . The acetyl group in the target compound may enhance systemic mobility, a hypothesis supported by the pharmacokinetic advantages of acetylated agrochemicals .

Biological Activity

8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone is a complex organic compound notable for its diverse biological activities. Its molecular structure, which includes a quinolinone core, chlorinated pyridinyl ring, and trifluoromethyl group, suggests potential interactions with various biological targets. This article aims to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H10ClF3N2O2
  • Molar Mass : 366.73 g/mol
  • CAS Number : 551930-82-6

The presence of the trifluoromethyl group enhances lipophilicity and stability, making it an attractive candidate for drug development .

The biological activity of 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease pathways. Potential targets include:

  • Kinases : Involved in cell signaling and proliferation.
  • Proteases : Key in protein degradation and processing.
  • VEGFR-2 : A receptor implicated in angiogenesis and tumor growth .

Molecular docking studies have suggested that the compound can form stable interactions with these targets, which may lead to its observed pharmacological effects.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
PC-3 (Prostate)1.48
A498 (Renal)0.64
CAKI-1 (Renal)0.89

These findings indicate that the compound may serve as a promising lead for developing new anticancer therapies.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study evaluated the effects of various derivatives of quinolinones on cancer cell lines, revealing that 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone exhibited superior potency compared to traditional chemotherapeutics like doxorubicin .
  • Molecular Docking Analysis :
    Molecular docking simulations have demonstrated that this compound binds effectively to VEGFR-2, suggesting a mechanism where it inhibits angiogenesis in tumors . This binding affinity correlates with its observed anticancer activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of substituted quinoline precursors with acetylating agents. For example, refluxing 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives with acetyl chloride in anhydrous toluene under nitrogen can yield the acetylated quinolinone core. Catalysts like Lewis acids (e.g., AlCl₃) may enhance regioselectivity .
  • Critical Parameters : Temperature control (80–120°C) and solvent polarity significantly affect reaction efficiency. Impurities from incomplete cyclization can be minimized via recrystallization from ethanol/water mixtures .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the acetyl group (δ ~2.6 ppm for CH₃) and pyridinyl/quinolinone aromatic protons (δ 7.5–9.0 ppm).
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, particularly for the trifluoromethyl and chloro substituents .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>98%) .

Q. What are the primary biological targets or enzymatic assays relevant to this compound?

  • Methodology : Given structural similarity to SYK inhibitors (e.g., ) and fungicides (e.g., fluopyram in ), target assays include:

  • Kinase Inhibition : SYK or JAK3 enzymatic assays using fluorescence polarization.
  • Antifungal Activity : Mycelial growth inhibition tests against Fusarium spp. via agar dilution (EC₅₀ determination) .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-5-(trifluoromethyl)-pyridinyl moiety influence bioactivity?

  • Methodology :

  • SAR Studies : Compare analogs with varying substituents (e.g., replacing Cl with F or CF₃ with CH₃) in nematode lethality assays.
  • Computational Modeling : DFT calculations to assess electron-withdrawing effects on binding affinity to cytochrome P450 enzymes (common pesticide targets) .
    • Data Interpretation : Trifluoromethyl groups enhance lipophilicity and metabolic stability, while chloro substituents improve target binding via halogen bonding .

Q. What strategies mitigate discrepancies in bioactivity data across different experimental models?

  • Methodology :

  • Standardized Protocols : Use OECD guidelines for pesticide testing (e.g., seed treatment efficacy in soybean vs. in vitro fungal assays) .
  • Impurity Profiling : LC-MS/MS to identify byproducts (e.g., deacetylated derivatives) that may antagonize activity .
    • Case Study : Fluopyram formulations ( ) show variability in nematode control due to synergism with tebuconazole, emphasizing the need for controlled mixture studies .

Q. How can metabolic pathways of this compound be elucidated in plant or mammalian systems?

  • Methodology :

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolites in Arabidopsis or rat hepatocytes.
  • Metabolite ID : UPLC-QTOF-MS with fragmentation patterns to identify hydroxylated or glucuronidated derivatives .

Q. What crystallographic challenges arise in resolving the quinolinone core, and how are they addressed?

  • Methodology :

  • Crystal Engineering : Co-crystallization with thiourea or resorcinol to improve crystal lattice stability.
  • Low-Temperature XRD : Data collection at 100 K to reduce thermal motion artifacts, particularly for the acetyl group .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Chiral centers (if present) require enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Stability : Store at -20°C under inert atmosphere to prevent acetyl group hydrolysis .

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